molecular formula C14H19NO B1362695 2-(Cyclohexylamino)-1-phenylethanone

2-(Cyclohexylamino)-1-phenylethanone

Cat. No.: B1362695
M. Wt: 217.31 g/mol
InChI Key: KWSXEPSCFXBAJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Cyclohexylamino)-1-phenylethanone is a ketone derivative featuring a cyclohexylamino substituent at the β-position of the phenyl ethanone backbone. Its IUPAC name, 2-(cyclohexylamino)-1-phenylethanone, reflects the cyclohexylamine group attached to the carbonyl-bearing carbon. This compound is primarily utilized in research and development, particularly under the supervision of qualified professionals, as indicated in its safety data sheet . The cyclohexylamino moiety may confer unique steric and electronic properties, influencing reactivity in nucleophilic additions or hydrogen-bonding interactions.

Properties

Molecular Formula

C14H19NO

Molecular Weight

217.31 g/mol

IUPAC Name

2-(cyclohexylamino)-1-phenylethanone

InChI

InChI=1S/C14H19NO/c16-14(12-7-3-1-4-8-12)11-15-13-9-5-2-6-10-13/h1,3-4,7-8,13,15H,2,5-6,9-11H2

InChI Key

KWSXEPSCFXBAJF-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NCC(=O)C2=CC=CC=C2

sequence

G

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

Key structural analogs and their modifications include:

2-(1,3-Benzothiazol-2-ylsulfanyl)-1-phenylethanone (CAS 56071-71-7): Replaces the cyclohexylamino group with a benzothiazole-sulfanyl unit. This introduces sulfur-based reactivity and planar aromaticity, enhancing π-π stacking and participation in Michael/Knoevenagel reactions .

2-(4-Chlorophenyl)-1-phenylethanone (CAS 6332-83-8): Substitutes the cyclohexylamino group with a 4-chlorophenyl ring. The electron-withdrawing Cl group increases electrophilicity at the carbonyl, favoring nucleophilic attack .

2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-1-phenylethanone (CAS 300726-25-4): Features a thiadiazole-sulfanyl group with an amino substituent, enabling metal coordination and diverse tautomeric states .

2-(1-Methyl-1H-imidazol-2-yl)-1-phenylethanone oxime (CAS 929974-03-8): Oxime functionalization introduces tautomerism and hydrogen-bonding capacity, contrasting with the amino group’s basicity .

Physical and Chemical Properties

Compound Name Melting Point (°C) Molecular Weight Key Functional Groups Notable Properties
2-(Cyclohexylamino)-1-phenylethanone Not reported 233.34 (calc.) Cyclohexylamino, ketone Likely polar, basic amino group
2-(4-Chlorophenyl)-1-phenylethanone 138 230.69 Chlorophenyl, ketone High electrophilicity, crystalline
cis-LTHS (Lobeline derivative) 166–167 ~500 (est.) Sulfonyloxy, piperidinyl High yield (88%), neuroactive potential
Benzimidazole oxime derivative Not reported 215.25 Benzimidazole, oxime Metal coordination, π-π interactions
2-(Cyclohex-2-en-1-yl)-1-phenylethanone Not reported 200.28 Cyclohexene, ketone Unsaturated ring, conformational flexibility

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